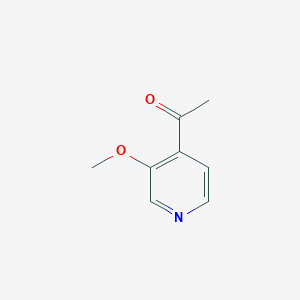

1-(3-Methoxypyridin-4-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methoxypyridin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6(10)7-3-4-9-5-8(7)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTWZLYQSMCSSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=NC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30510263 | |

| Record name | 1-(3-Methoxypyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83431-02-1 | |

| Record name | 1-(3-Methoxy-4-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83431-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methoxypyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-methoxypyridin-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(3-Methoxypyridin-4-yl)ethanone (CAS: 83431-02-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles available technical information on 1-(3-Methoxypyridin-4-yl)ethanone. Due to the limited publicly available data for this specific compound, some information regarding its synthesis and properties is based on structurally related molecules. Researchers should validate all information through experimental studies.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structural motif, featuring a methoxy group and an acetyl group on a pyridine ring, makes it an interesting candidate for further functionalization and biological screening. This guide provides a summary of its known properties, a plausible synthetic approach, and safety information.

Chemical and Physical Properties

Quantitative data for this compound is not extensively reported in publicly accessible literature. The following table summarizes the available information.[1][2][3]

| Property | Value | Source |

| CAS Number | 83431-02-1 | [1][2][3] |

| Molecular Formula | C₈H₉NO₂ | [1][2][3] |

| Molecular Weight | 151.16 g/mol | [1][2][3] |

| SMILES | COC1=C(C=CN=C1)C(C)=O | [3] |

| Boiling Point | No data available | [3] |

| Storage | Sealed in dry, room temperature | [3] |

Synthesis

One possible approach could involve the acylation of a 3-methoxypyridine derivative. A potential synthetic workflow is outlined below.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Materials and Reagents:

-

3-Methoxypyridine

-

n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) in an appropriate solvent (e.g., THF, diethyl ether)

-

N,N-Dimethylacetamide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of 3-methoxypyridine in anhydrous THF.

-

Metalation: The solution is cooled to a low temperature (e.g., -78 °C) under a nitrogen atmosphere. A solution of n-BuLi or LDA is added dropwise via the dropping funnel, maintaining the low temperature. The reaction mixture is stirred at this temperature for a specified time to allow for the formation of the lithiated intermediate.

-

Acylation: N,N-Dimethylacetamide is then added dropwise to the reaction mixture at the same low temperature. The reaction is allowed to stir for several hours, gradually warming to room temperature.

-

Quenching and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is separated and extracted multiple times with ethyl acetate.

-

Workup: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Spectroscopic Data

Specific spectroscopic data for this compound is not available in the public domain. Researchers synthesizing this compound would need to perform standard analytical techniques for characterization.

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the pyridine ring protons, the methoxy group protons (a singlet around 3.9-4.1 ppm), and the acetyl methyl protons (a singlet around 2.5-2.7 ppm).

-

¹³C NMR: Resonances for the carbons of the pyridine ring, the methoxy carbon, the acetyl carbonyl carbon, and the acetyl methyl carbon.

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the ketone (around 1680-1700 cm⁻¹), C-O stretching of the methoxy group, and C=N and C=C stretching of the pyridine ring.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (151.16 g/mol ).

Biological Activity

There is no specific information available regarding the biological activity of this compound. However, the methoxypyridine scaffold is present in various biologically active molecules. For instance, some sulfonamide methoxypyridine derivatives have been investigated as PI3K/mTOR dual inhibitors, suggesting that this class of compounds could be of interest in cancer research.[4] Further screening and biological evaluation are necessary to determine the pharmacological profile of this compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the SDS of a structurally similar compound, 1-(6-Chloro-4-methoxypyridin-3-yl)ethanone, the following hazards and precautionary measures can be anticipated.[5]

Potential Hazards:

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

Wash skin thoroughly after handling.[5]

-

Use only outdoors or in a well-ventilated area.[5]

-

Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

IF ON SKIN: Wash with plenty of soap and water.[5]

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

Call a POISON CENTER or doctor/physician if you feel unwell.[5]

Storage:

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed and accurate safety information, it is recommended to obtain a compound-specific SDS from the supplier.

References

- 1. 1-[3-(Pyridin-4-ylmethoxy)phenyl]ethanone | C14H13NO2 | CID 24709046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. appchemical.com [appchemical.com]

- 3. 83431-02-1|this compound|BLD Pharm [bldpharm.com]

- 4. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

Physicochemical Properties of 1-(3-Methoxypyridin-4-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the chemical compound 1-(3-Methoxypyridin-4-yl)ethanone. Due to the limited availability of experimentally-derived data in public literature, this document presents a combination of known identifiers and computationally predicted properties to offer a foundational understanding for research and development applications. Furthermore, it outlines standardized experimental protocols for the empirical determination of these key parameters.

Compound Identification and Structure

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 83431-02-1 |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol [1] |

| Canonical SMILES | COC1=C(C=CN=C1)C(C)=O[2] |

Physicochemical Data Summary

The following table summarizes the available and predicted physicochemical properties of this compound. It is critical to note that properties other than molecular formula and weight are predicted and should be confirmed by experimental analysis.

| Property | Predicted Value | Experimental Protocol |

| Melting Point | 65.4 °C | OECD Guideline 102; Capillary Method |

| Boiling Point | 258.1 °C | OECD Guideline 103; Ebulliometer Method |

| logP (Octanol/Water) | 0.85 | OECD Guideline 107; Shake Flask Method |

| Aqueous Solubility | 5.83 g/L (at 25 °C) | OECD Guideline 105; Flask Method |

| pKa (Most Basic) | 3.75 (Predicted Pyridine N) | Potentiometric Titration |

Experimental Protocols

For robust characterization, the following standard methodologies are recommended for the experimental determination of the key physicochemical properties.

Melting Point Determination (Capillary Method)

This protocol is based on the OECD Guideline 102 and standard pharmacopeia methods.

-

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure. This is a key indicator of purity.

-

Apparatus: A melting point apparatus with a heated block, a calibrated thermometer or temperature sensor, and glass capillary tubes.

-

Procedure:

-

Sample Preparation: The test substance must be thoroughly dried and finely powdered.

-

Capillary Loading: A small amount of the powdered sample is packed into a capillary tube to a height of approximately 2-4 mm.

-

Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point.

-

Observation: The temperature is recorded at the first sign of liquid formation (onset) and when the last solid particle melts (clear point). The range between these two temperatures is the melting range. For pure substances, this range is typically narrow.

-

Boiling Point Determination (Ebulliometer Method)

This protocol follows the principles outlined in OECD Guideline 103.[3]

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Apparatus: An ebulliometer equipped with a condenser, a heating element, and a calibrated temperature-measuring device.

-

Procedure:

-

The liquid substance is placed in the ebulliometer.

-

The substance is heated, and the temperature of the boiling liquid-vapor equilibrium is measured.

-

The thermometer is positioned in the vapor phase above the boiling liquid to avoid superheating effects.

-

The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa).

-

Partition Coefficient (logP) Determination (Shake Flask Method)

This protocol is based on the OECD Guideline 107.[2][4][5]

-

Principle: The n-octanol/water partition coefficient (P_ow) is the ratio of a chemical's concentration in the n-octanol phase to its concentration in the aqueous phase at equilibrium. It is a measure of a substance's lipophilicity.

-

Procedure:

-

Solvent Saturation: n-octanol and water are mutually saturated before the experiment.

-

Test Substance Addition: A small amount of this compound is dissolved in one of the phases.

-

Equilibration: The two phases are placed in a vessel and shaken gently at a constant temperature (typically 20-25°C) until equilibrium is reached. Centrifugation is used to fully separate the two phases.[5]

-

Concentration Analysis: The concentration of the substance in both the n-octanol and water phases is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The P_ow is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (logP).

-

Aqueous Solubility Determination (Flask Method)

This protocol adheres to the principles of the OECD Guideline 105.

-

Principle: This method determines the saturation mass concentration of a substance in water at a given temperature.

-

Procedure:

-

An excess amount of the solid test substance is added to a flask containing purified water.

-

The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, the mixture is centrifuged or filtered to separate the undissolved solid from the aqueous solution.

-

The concentration of the substance in the clear aqueous solution is determined by a suitable analytical method (e.g., HPLC, LC-MS).

-

pKa Determination (Potentiometric Titration)

This is a standard and widely used method for determining the dissociation constant of ionizable groups.[6]

-

Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka). For a basic compound like this compound, the pKa of its conjugate acid is determined by monitoring the pH of a solution as a standardized acid titrant is added.

-

Procedure:

-

A precise amount of the compound is dissolved in a suitable solvent, typically water or a co-solvent system if solubility is low.

-

A calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments.

-

The pH of the solution is recorded after each addition, allowing the system to equilibrate.

-

A titration curve is generated by plotting the pH versus the volume of titrant added. The inflection point of this curve corresponds to the pKa value.

-

Visualized Experimental Workflow

As no specific signaling pathways are publicly associated with this compound, the following diagram illustrates a logical workflow for its comprehensive physicochemical characterization.

Caption: Workflow for Physicochemical Characterization.

References

1-(3-Methoxypyridin-4-yl)ethanone molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Methoxypyridin-4-yl)ethanone is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structural features, combining a pyridine ring with methoxy and acetyl groups, make it a versatile scaffold for the synthesis of more complex molecules. This document provides a concise technical overview of its molecular structure, properties, and a potential synthetic approach.

Molecular Properties

The fundamental molecular properties of this compound are summarized in the table below. These properties are essential for its characterization and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | |

| CAS Number | 83431-02-1 | [1] |

| SMILES | COC1=C(C(C)=O)C=CN=C1 | [1] |

Molecular Structure

The molecular structure of this compound is characterized by a pyridine ring substituted at the 3-position with a methoxy group and at the 4-position with an acetyl group.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route could involve the following conceptual steps:

-

Starting Material: 3-Methoxypyridine.

-

Acylation: Introduction of the acetyl group at the 4-position. This could potentially be achieved through a Friedel-Crafts-type acylation, although pyridines are generally deactivated towards electrophilic substitution. A more likely approach would involve metallation of the pyridine ring followed by reaction with an acetylating agent.

-

Directed Ortho-Metallation: Treatment of 3-methoxypyridine with a strong base, such as an organolithium reagent (e.g., n-butyllithium), could lead to deprotonation at the 4-position, directed by the methoxy group.

-

Quenching with an Acetylating Agent: The resulting pyridyllithium species could then be reacted with an acetylating agent, such as N,N-dimethylacetamide or acetyl chloride, to introduce the acetyl group.

-

It is important to note that reaction conditions, including solvent, temperature, and choice of base and acetylating agent, would need to be carefully optimized to achieve the desired product with good yield and selectivity. Purification would likely be carried out using column chromatography.

The following diagram illustrates the logical workflow for this proposed synthetic pathway.

Professionals attempting this synthesis should consult the broader literature on pyridine chemistry for detailed experimental conditions and safety precautions. The handling of organolithium reagents, in particular, requires an inert atmosphere and anhydrous conditions.

References

Spectral Analysis of 1-(3-Methoxypyridin-4-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the organic compound 1-(3-Methoxypyridin-4-yl)ethanone, a molecule of interest in medicinal chemistry and drug discovery. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols to aid in the replication and verification of these findings.

Core Data Presentation

The spectral data for this compound (CAS No: 83431-02-1, Molecular Formula: C₈H₉NO₂, Molecular Weight: 151.16 g/mol ) are summarized in the tables below. These tables are designed for clarity and ease of comparison, providing key quantitative information from NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| Data not available |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| Data not available |

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used to characterize organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

-

Sample Preparation: Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solution should be free of any particulate matter.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

Referencing: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

Data Acquisition: For a typical ¹H NMR spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

-

Sample Preparation (Thin Film Method): Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).

-

Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

-

Analysis: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for small organic molecules, which involves bombarding the sample with a high-energy electron beam.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of an organic compound such as this compound.

Caption: Workflow for the synthesis, purification, and spectral analysis of this compound.

Solubility of 1-(3-Methoxypyridin-4-yl)ethanone: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the solubility of 1-(3-Methoxypyridin-4-yl)ethanone in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a framework for its experimental determination. This includes qualitative solubility information for a closely related analogue, 3-Acetylpyridine, and a detailed, adaptable protocol for solubility assessment.

Introduction

This compound is a chemical compound of interest in pharmaceutical research and development. Understanding its solubility in various organic solvents is crucial for processes such as synthesis, purification, formulation, and the development of analytical methods. A compound's solubility profile dictates the choice of solvents for reaction media, crystallization, and formulation, directly impacting the efficiency of these processes and the bioavailability of potential drug candidates.

Solubility Profile: An Analogue-Based Approach

Table 1: Qualitative Solubility of 3-Acetylpyridine in Various Organic Solvents

| Solvent Class | Specific Solvent | Reported Solubility |

| Alcohols | Ethanol | Soluble[1][3][4] |

| Methanol | Slightly Soluble[1][5][6][7] | |

| Halogenated | Chloroform | Slightly Soluble[1][5][6][7] |

| Ethers | Diethyl Ether | Soluble[1][3] |

| Ketones | Acetone | Soluble[4] |

| Hydrocarbons | Ligroin | Insoluble/Immiscible[1] |

| Aqueous | Water | Soluble (especially when hot)[1][3][5][6] |

Disclaimer: The data presented in Table 1 is for the analogue compound 3-Acetylpyridine and should be used as a qualitative guide for solvent selection in experimental studies of this compound.

Experimental Protocol for Thermodynamic Solubility Determination

To obtain precise and reliable solubility data for this compound, a rigorous experimental approach is necessary. The "shake-flask" method is a widely accepted technique for determining thermodynamic (or equilibrium) solubility.[8][9][10][11] This method involves equilibrating an excess amount of the solid compound in the solvent of interest over a defined period and then quantifying the concentration of the dissolved compound in the supernatant.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Thermostatted shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a glass vial. The presence of undissolved solid at the end of the experiment is essential to ensure that equilibrium has been reached.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant through a syringe filter.[13][14] This step is critical to prevent undissolved particles from artificially inflating the measured solubility.

-

-

Quantification by HPLC:

-

Preparation of Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Sample Dilution: Accurately dilute the clear filtrate (saturated solution) with the solvent to a concentration that falls within the linear range of the calibration curve.

-

HPLC Analysis: Inject the standard solutions and the diluted sample solution into the HPLC system.

-

Data Analysis: Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions. Use the regression equation from the calibration curve to determine the concentration of the diluted sample. Calculate the original solubility of this compound in the solvent, taking into account the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the shake-flask method.

Caption: Workflow for Solubility Determination

Conclusion

While direct quantitative solubility data for this compound remains to be published, this guide provides a robust framework for its experimental determination. By leveraging qualitative data from the analogue compound 3-Acetylpyridine for initial solvent screening and employing the detailed shake-flask protocol, researchers can generate reliable and accurate solubility data. This information is indispensable for advancing the research and development of formulations and applications involving this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 3-Acetylpyridine | C7H7NO | CID 9589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 350-03-8: 3-acetylpyridine | CymitQuimica [cymitquimica.com]

- 5. 5.imimg.com [5.imimg.com]

- 6. 3-Acetylpyridine 98 350-03-8 [sigmaaldrich.com]

- 7. 3-Acetylpyridine CAS#: 350-03-8 [m.chemicalbook.com]

- 8. enamine.net [enamine.net]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. bioassaysys.com [bioassaysys.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. In-vitro Thermodynamic Solubility [protocols.io]

- 13. pharmaguru.co [pharmaguru.co]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Storage of 1-(3-Methoxypyridin-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 1-(3-Methoxypyridin-4-yl)ethanone (CAS No. 83431-02-1). The information is intended to ensure the integrity and longevity of the compound for research and development purposes. Due to the limited availability of specific, quantitative stability data in publicly accessible literature, this guide combines information from safety data sheets (SDS) for this and structurally similar compounds with general principles of chemical stability and handling.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of this compound is presented below.

| Property | Value |

| CAS Number | 83431-02-1 |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol |

| Appearance | Not specified (often a solid) |

| Purity | Varies by supplier |

Recommended Storage Conditions and Stability Summary

Proper storage is crucial to prevent the degradation of this compound. The following table summarizes the recommended storage conditions based on available data. It is important to note that some sources indicate sensitivity to light and air[1].

| Parameter | Recommendation | Rationale |

| Temperature | Room temperature in a cool, dry place[2][3]. | Prevents thermal degradation. |

| Atmosphere | Store under an inert gas (e.g., argon, nitrogen)[1]. Sealed container[2]. | Minimizes oxidation and reaction with atmospheric moisture. The compound is reported to be air sensitive[1]. |

| Light | Protect from light[1]. | The compound is reported to be light-sensitive, and exposure can lead to photodegradation[1]. |

| Container | Tightly closed container[1][3]. | Prevents contamination and exposure to air and moisture. |

Incompatible Materials and Hazardous Decomposition

To prevent hazardous reactions and decomposition, it is essential to avoid contact with incompatible materials.

-

Incompatible Materials: Strong oxidizing agents[3].

-

Hazardous Decomposition Products: Under thermal decomposition, this compound may produce carbon oxides and nitrogen oxides. For structurally similar compounds containing halogens, hydrogen halides are also potential hazardous decomposition products[3].

Experimental Protocols

Hypothetical Stability Testing Protocol

-

Objective: To determine the stability of this compound under various stress conditions (e.g., heat, humidity, light) over a specified period.

-

Materials:

-

This compound (of known purity)

-

HPLC-grade solvents (e.g., acetonitrile, water, methanol)

-

pH buffers

-

Stability chambers (temperature and humidity controlled)

-

Photostability chamber

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

-

-

Methodology:

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent to prepare a stock solution of known concentration.

-

Stress Conditions:

-

Thermal Stability: Store aliquots of the stock solution or solid compound at elevated temperatures (e.g., 40°C, 60°C, 80°C) and at room temperature (as a control).

-

Humidity Stability: Store solid samples at controlled humidity levels (e.g., 75% RH, 90% RH) and in a desiccator (as a control).

-

Photostability: Expose samples to a light source with a defined output (e.g., Xenon lamp) according to ICH Q1B guidelines. Wrap control samples in aluminum foil to protect from light.

-

Acid/Base Hydrolysis: Treat the stock solution with acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions at room temperature and elevated temperatures.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂).

-

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours; 1 week; 1 month).

-

Analysis:

-

Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.

-

Quantify the amount of the parent compound remaining and any major degradation products formed.

-

Calculate the percentage of degradation.

-

-

-

Data Analysis:

-

Plot the percentage of the remaining compound against time for each condition.

-

Determine the degradation kinetics and estimate the shelf-life under specific conditions.

-

Visualizations

Logical Workflow for Storage and Handling

The following diagram illustrates the decision-making process and best practices for the proper storage and handling of this compound to ensure its stability.

Caption: Logical workflow for the storage and handling of this compound.

Hypothetical Experimental Workflow for Stability Testing

This diagram outlines the steps for conducting a stability study on this compound.

Caption: Experimental workflow for assessing the stability of this compound.

References

Synthesis of Substituted Pyyridines from Simple Precursors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of core methodologies for the synthesis of substituted pyridines from simple, acyclic precursors. The pyridine motif is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and materials science, making its efficient and versatile synthesis a critical endeavor in modern organic chemistry. This document details several foundational named reactions and modern transition-metal-catalyzed approaches, offering mechanistic insights, quantitative data, detailed experimental protocols, and visual diagrams to facilitate practical application in a research and development setting.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis, first reported by Arthur Hantzsch in 1881, is a robust and versatile multi-component reaction for the preparation of dihydropyridines, which are subsequently oxidized to the corresponding pyridines.[1] The classic approach involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[2][3] This method is particularly effective for the synthesis of symmetrically substituted pyridines and has found widespread application in medicinal chemistry, notably for the production of calcium channel blockers.[2][3]

Reaction Mechanism

The mechanism of the Hantzsch synthesis proceeds through a series of condensation and addition reactions.[3] Key steps include the Knoevenagel condensation of the aldehyde with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl compound.[2] Concurrently, the second equivalent of the β-ketoester reacts with ammonia to form an enamine.[2] A subsequent Michael addition of the enamine to the α,β-unsaturated intermediate, followed by cyclization and dehydration, yields the 1,4-dihydropyridine core.[2] A final oxidation step, often driven by aromatization, furnishes the substituted pyridine product.[1]

Quantitative Data: Hantzsch Synthesis

The Hantzsch synthesis is compatible with a wide range of substrates. The following table summarizes representative yields for the synthesis of 1,4-dihydropyridine derivatives under solvent-free conditions using ceric ammonium nitrate (CAN) as a catalyst.

| Aldehyde (R-CHO) | β-Dicarbonyl 1 | β-Dicarbonyl 2 | Time (h) | Yield (%) | Reference |

| 5-Bromo-2-thiophenecarboxaldehyde | Dimedone | Dimedone | 1.0 | 95 | [4] |

| 5-Bromo-2-thiophenecarboxaldehyde | Acetylacetone | Acetylacetone | 1.5 | 92 | [4] |

| 5-Bromo-2-thiophenecarboxaldehyde | Methyl Acetoacetate | Methyl Acetoacetate | 2.0 | 90 | [4] |

| 5-Bromo-2-thiophenecarboxaldehyde | Ethyl Acetoacetate | Methyl Acetoacetate | 2.5 | 88 | [4] |

| 5-Bromo-2-thiophenecarboxaldehyde | Acetylacetone | Ethyl Acetoacetate | 3.0 | 85 | [4] |

Experimental Protocol: Hantzsch Synthesis of a 1,4-Dihydropyridine Derivative[4]

This protocol describes a representative, environmentally friendly procedure for the Hantzsch synthesis under solvent-free conditions.

Materials:

-

5-Bromothiophene-2-carboxaldehyde (1.91 g, 0.01 mol)

-

Ammonium acetate (0.77 g, 0.01 mol)

-

Appropriate 1,3-dicarbonyl compound(s) (0.02 mol total)

-

Ceric ammonium nitrate (CAN) (0.28 g, 0.5 mmol)

-

Ethanol (for recrystallization)

-

n-Hexane (for washing)

Procedure:

-

To a 100 mL round-bottom flask, add 5-bromothiophene-2-carboxaldehyde, ammonium acetate, the 1,3-dicarbonyl compound(s), and CAN.

-

Stir the mixture vigorously at room temperature. The reaction mixture will become solid upon completion.

-

Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

-

Upon completion (typically 1-3 hours), wash the solid product with water and then treat with n-hexane to remove impurities.

-

Dry the crude product and recrystallize from ethanol to yield the pure 1,4-dihydropyridine derivative.

Kröhnke Pyridine Synthesis

The Kröhnke pyridine synthesis provides a highly convergent route to 2,4,6-trisubstituted pyridines.[5] The reaction typically involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, most commonly ammonium acetate.[5][6] This method is noted for its broad substrate scope and generally mild reaction conditions.[6]

Reaction Mechanism

The mechanism begins with the deprotonation of the α-pyridinium methyl ketone salt to form a pyridinium ylide. This ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound.[5] The resulting 1,5-dicarbonyl intermediate is then cyclized with ammonia (from ammonium acetate) and subsequently dehydrates to form the final substituted pyridine product.[5][6]

Quantitative Data: Kröhnke Synthesis

The Kröhnke synthesis has been optimized for solvent-free conditions, providing an efficient and environmentally benign route to 2,4,6-triarylpyridines.

| Ar (from Chalcone) | Ar' (from Chalcone) | Yield (%) | Reference |

| C₆H₅ | C₆H₅ | 97 | [7] |

| 4-MeC₆H₄ | C₆H₅ | 98 | [7] |

| 4-MeOC₆H₄ | C₆H₅ | 96 | [7] |

| 4-ClC₆H₄ | C₆H₅ | 95 | [7] |

| C₆H₅ | 4-MeC₆H₄ | 97 | [7] |

| C₆H₅ | 4-MeOC₆H₄ | 95 | [7] |

| C₆H₅ | 4-ClC₆H₄ | 93 | [7] |

Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine[5]

This protocol details the synthesis of the classic Kröhnke product, 2,4,6-triphenylpyridine.

Part A: Preparation of N-Phenacylpyridinium Bromide

-

Dissolve 2-bromoacetophenone (1.0 equiv) in a minimal amount of acetone.

-

To this solution, add pyridine (1.1 equiv) dropwise with stirring at room temperature. A precipitate will form.

-

Continue stirring for 1-2 hours to ensure complete reaction.

-

Collect the solid product by vacuum filtration, wash with cold acetone, and dry under vacuum.

Part B: Pyridine Synthesis

-

In a round-bottom flask equipped with a reflux condenser, combine N-phenacylpyridinium bromide (1.0 equiv), chalcone (1,3-diphenyl-2-propen-1-one, 1.0 equiv), and a large excess of ammonium acetate (10 equiv).

-

Add glacial acetic acid as the solvent.

-

Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature, which may cause the product to precipitate.

-

Pour the mixture into ice water to fully precipitate the product.

-

Collect the crude product by vacuum filtration and wash with water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2,4,6-triphenylpyridine.

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a two-step method for producing 2,3,6-trisubstituted pyridines.[8][9] It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration.[8] A key advantage of this method is that it directly yields the aromatic pyridine without a separate oxidation step.[8]

Reaction Mechanism

The reaction begins with a Michael addition of the enamine to the ethynylketone. The resulting intermediate undergoes proton transfer to form a stable 2Z,4E-heptadien-6-one intermediate, which can often be isolated.[8] Thermal conditions are then required to induce E/Z isomerization, which is a prerequisite for the subsequent 6π-electrocyclization and dehydration (cyclodehydration) to afford the trisubstituted pyridine.[8] Recent modifications using acid catalysis can promote both the initial conjugate addition and the cyclodehydration at lower temperatures, enabling a one-pot procedure.[8]

Quantitative Data: One-Pot Bohlmann-Rahtz Synthesis

The development of a one-pot procedure using acid catalysis has significantly improved the utility of the Bohlmann-Rahtz synthesis.

| Enamine Substituent (R¹) | Ethynylketone Substituent (R²) | Catalyst | Yield (%) | Reference |

| OEt | Ph | Acetic Acid | 85 | [8] |

| OEt | Me | Acetic Acid | 75 | [8] |

| Ph | Ph | Acetic Acid | 82 | [8] |

| Me | Ph | Acetic Acid | 78 | [8] |

| OEt | 4-MeOC₆H₄ | Yb(OTf)₃ | 90 | [8] |

| OEt | 2-Thienyl | Yb(OTf)₃ | 88 | [8] |

Experimental Protocol: One-Pot Acid-Catalyzed Bohlmann-Rahtz Synthesis[8]

This protocol describes a one-pot synthesis of functionalized pyridines using Brønsted acid catalysis.

Materials:

-

Enamine (e.g., ethyl β-aminocrotonate) (1.0 equiv)

-

Ethynyl ketone (e.g., 1-phenyl-2-propyn-1-one) (1.0 equiv)

-

Toluene

-

Acetic acid

Procedure:

-

In a suitable reaction vessel, dissolve the enamine and the ethynyl ketone in a 5:1 mixture of toluene and acetic acid.

-

Heat the reaction mixture under reflux.

-

Monitor the reaction progress by TLC until the starting materials are consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the functionalized pyridine.

Guareschi-Thorpe Condensation

The Guareschi-Thorpe condensation is a classic method for synthesizing substituted 2-pyridones.[10] The reaction typically involves the condensation of a cyanoacetic ester or cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a source of ammonia.[10][11] Recent advancements have focused on developing more environmentally friendly protocols using aqueous media.[12]

Reaction Mechanism

The reaction is initiated by a Knoevenagel condensation between the 1,3-dicarbonyl compound and the active methylene of the cyano-reagent. The resulting intermediate then undergoes cyclization via intramolecular attack of the nitrogen atom (from ammonia or cyanoacetamide) onto one of the carbonyl groups. Subsequent dehydration leads to the formation of the 2-pyridone ring.

Quantitative Data: Aqueous Guareschi-Thorpe Synthesis

The use of ammonium carbonate in an aqueous medium provides an efficient and green approach to hydroxy-cyanopyridines.

| Cyano-reagent | 1,3-Dicarbonyl | Time (h) | Yield (%) | Reference |

| Cyanoacetamide | Ethyl acetoacetate | 3 | 98 | [13] |

| Cyanoacetamide | Acetylacetone | 3 | 96 | [13] |

| Cyanoacetamide | Benzoylacetone | 5 | 95 | [13] |

| Ethyl cyanoacetate | Ethyl acetoacetate | 5 | 95 | [13] |

| Ethyl cyanoacetate | Acetylacetone | 5 | 93 | [13] |

Experimental Protocol: Advanced Guareschi-Thorpe Synthesis in Water[13]

This protocol outlines a modern, environmentally friendly version of the Guareschi-Thorpe reaction.

Materials:

-

Alkyl cyanoacetate or cyanoacetamide (1 mmol)

-

1,3-Dicarbonyl compound (1 mmol)

-

Ammonium carbonate

-

Water (2 mL)

Procedure:

-

In a reaction vessel, combine the cyano-reagent (1 mmol), the 1,3-dicarbonyl compound (1 mmol), and ammonium carbonate in water (2 mL).

-

Heat the mixture at 80 °C.

-

Monitor the reaction progress by TLC.

-

Upon completion, the product often precipitates from the aqueous solution.

-

Cool the reaction mixture and collect the solid product by filtration.

-

Wash the product with water and dry to obtain the pure hydroxy-cyanopyridine.

Transition-Metal-Catalyzed Pyridine Synthesis

Modern synthetic strategies increasingly rely on transition-metal catalysis to construct the pyridine ring with high efficiency and atom economy.[14] A prominent example is the [2+2+2] cycloaddition of alkynes and nitriles, which offers a powerful and convergent route to a wide variety of substituted pyridines.[14] Catalysts based on cobalt, rhodium, and ruthenium have been shown to be effective for this transformation.[14][15]

General Reaction Scheme: [2+2+2] Cycloaddition

This reaction involves the coupling of two alkyne molecules and one nitrile molecule, mediated by a transition metal catalyst, to form the pyridine ring in a single step. The regioselectivity of the reaction can often be controlled by the choice of catalyst and the steric and electronic properties of the substrates.

Quantitative Data: Ruthenium-Catalyzed [2+2+2] Cycloaddition

The following table presents data for the synthesis of 2-aminopyridines via a ruthenium-catalyzed [2+2+2] cycloaddition of diynes and cyanamides.

| Diyne | Cyanamide | Yield (%) | Reference |

| 1,6-Heptadiyne | N,N-Dimethylcyanamide | 92 | [16] |

| 1,7-Octadiyne | N,N-Dimethylcyanamide | 85 | [16] |

| Di(prop-2-yn-1-yl) ether | N,N-Dimethylcyanamide | 88 | [16] |

| 1,6-Heptadiyne | N-Cyanopyrrolidine | 90 | [16] |

| 1,7-Octadiyne | N-Cyanomorpholine | 87 | [16] |

Experimental Protocol: Ruthenium-Catalyzed Synthesis of 2-Aminopyridines[16]

This protocol provides a general procedure for the ruthenium-catalyzed cycloaddition of diynes with cyanamides.

Materials:

-

α,ω-Diyne (1.0 equiv)

-

Cyanamide (1.2 equiv)

-

[Cp*RuCl(cod)] (catalyst, 5 mol%)

-

1,2-Dichloroethane (DCE) as solvent

Procedure:

-

To a sealed reaction tube under an inert atmosphere (e.g., nitrogen or argon), add the α,ω-diyne, cyanamide, and the ruthenium catalyst.

-

Add anhydrous 1,2-dichloroethane as the solvent.

-

Heat the reaction mixture at 80 °C for the required time (typically 12-24 hours).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to isolate the substituted 2-aminopyridine product.

References

- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. grokipedia.com [grokipedia.com]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. benchchem.com [benchchem.com]

- 6. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]

- 9. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]

- 10. Guareschi-Thorpe Condensation [drugfuture.com]

- 11. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]

- 12. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]

- 14. Metal-catalysed Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]

- 15. Pyridine Synthesis from Oximes and Alkynes via Rhodium (III) Catalysis: Cp* and Cpt Provide Complementary Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of 2-aminopyridines via ruthenium-catalyzed [2+2+2] cycloaddition of 1,6- and 1,7-diynes with cyanamides: scope and limitations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Pivotal Role of Pyridine Derivatives in Modern Medicinal Chemistry

A Technical Guide for Drug Development Professionals

The pyridine scaffold, a heterocyclic aromatic ring containing one nitrogen atom, is a cornerstone of modern medicinal chemistry.[1][2][3][4][5] Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic tractability have made it a privileged structure in the design of a vast array of therapeutic agents.[5] Pyridine derivatives are integral to numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities, including antimicrobial, anticancer, cardiovascular, and antiviral effects.[1][5][6] This technical guide provides an in-depth analysis of the role of pyridine derivatives in medicinal chemistry, focusing on key examples that highlight their diverse mechanisms of action and therapeutic applications. The following sections will delve into the specifics of four prominent pyridine-based drugs: Isoniazid, Nifedipine, Imatinib, and Sildenafil, complete with quantitative data, detailed experimental protocols, and visualizations of their molecular pathways.

Isoniazid: A Frontline Antitubercular Agent

Isoniazid, or isonicotinic acid hydrazide, has been a first-line treatment for tuberculosis for decades.[7][8][9] Its efficacy against Mycobacterium tuberculosis stems from its ability to disrupt the synthesis of the mycobacterial cell wall.[7][10]

Mechanism of Action

Isoniazid is a prodrug that is activated by the mycobacterial enzyme catalase-peroxidase (KatG).[7][8][10] Upon activation, it forms a reactive species that covalently binds to nicotinamide adenine dinucleotide (NAD+) to form an adduct.[7][11] This adduct inhibits the InhA enzyme, an enoyl-acyl carrier protein reductase, which is a crucial component of the fatty acid synthase II (FAS-II) system.[7][8] The inhibition of InhA blocks the synthesis of mycolic acids, which are essential long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.[7][8] The disruption of mycolic acid synthesis leads to the death of the bacterium.[8]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Isoniazid against Mycobacterium tuberculosis.

| Isolate Type | Isoniazid MIC (µg/mL) | Reference |

| Isoniazid-Susceptible | < 0.25 | [12] |

| Moderate Isoniazid Resistance | 2 - 4 | [12][13][14] |

| High-Level Isoniazid Resistance | > 4 | [13] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of Isoniazid that inhibits the visible growth of Mycobacterium tuberculosis.

Materials:

-

Mycobacterium tuberculosis isolates

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

Isoniazid stock solution

-

Sterile 96-well microplates

-

Incubator (37°C)

-

Microplate reader

Procedure:

-

Preparation of Isoniazid Dilutions: Prepare a serial two-fold dilution of the Isoniazid stock solution in Middlebrook 7H9 broth in a 96-well microplate. The concentration range should typically span from 0.015 to 8 µg/mL.

-

Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis to a McFarland standard of 0.5. Dilute the inoculum in Middlebrook 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Add the prepared inoculum to each well of the microplate containing the Isoniazid dilutions. Include a positive control well (inoculum without drug) and a negative control well (broth only).

-

Incubation: Seal the microplate and incubate at 37°C for 7-14 days.

-

MIC Determination: The MIC is defined as the lowest concentration of Isoniazid that completely inhibits visible growth of M. tuberculosis. Growth can be assessed visually or by using a microplate reader to measure optical density.

Nifedipine: A Dihydropyridine Calcium Channel Blocker

Nifedipine is a dihydropyridine calcium channel blocker used in the management of hypertension and angina.[15][16][17][18] Its therapeutic effects are derived from its ability to relax vascular smooth muscle.[16][17][19]

Mechanism of Action

Nifedipine selectively inhibits the influx of extracellular calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle.[15][16][17][18][19] By blocking these channels, Nifedipine reduces the intracellular calcium concentration, leading to the relaxation of vascular smooth muscle.[18] This results in vasodilation, primarily of the peripheral arteries, which reduces peripheral vascular resistance and, consequently, lowers blood pressure.[16][19] In the coronary arteries, this vasodilation increases blood flow to the heart muscle, alleviating angina.[16]

Quantitative Data: IC50 Values

The following table presents the half-maximal inhibitory concentration (IC50) values for Nifedipine's blockade of L-type calcium channels.

| Tissue/Cell Type | IC50 | Reference |

| Guinea Pig Ventricular Myocytes | 0.3 µM | [20] |

| Human Vascular Preparations (pIC50) | 7.78 (-log IC50 M) | [21] |

| Cerebral Artery Myocytes (in 2 mM [Ca2+]o) | 3.35 ± 0.34 nM | [22] |

| Rat Kv2.1 Potassium Channels (for comparison) | 37.5 µM | [23] |

| Recombinant T-type Ca2+ channels (Ialpha1H) | 5 µM |

Experimental Protocol: Patch-Clamp Electrophysiology

Objective: To measure the inhibitory effect of Nifedipine on L-type calcium channel currents in isolated vascular smooth muscle cells.

Materials:

-

Isolated vascular smooth muscle cells

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for patch pipettes

-

External solution (containing Ca2+ or Ba2+ as the charge carrier)

-

Internal solution (pipette solution)

-

Nifedipine stock solution

Procedure:

-

Cell Preparation: Isolate single vascular smooth muscle cells using enzymatic digestion.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Whole-Cell Configuration: Achieve a whole-cell patch-clamp configuration on a selected myocyte.

-

Voltage Protocol: Hold the cell at a negative holding potential (e.g., -80 mV) to keep the calcium channels in a closed state. Apply depolarizing voltage steps (e.g., to +10 mV) to elicit inward calcium currents.

-

Drug Application: Perfuse the external solution containing varying concentrations of Nifedipine onto the cell.

-

Data Acquisition: Record the peak inward current at each Nifedipine concentration.

-

Data Analysis: Plot the percentage of current inhibition against the Nifedipine concentration. Fit the data to a dose-response curve to determine the IC50 value.

Imatinib: A Targeted Cancer Therapy

Imatinib is a 2-phenylaminopyrimidine derivative that acts as a tyrosine kinase inhibitor.[24] It has revolutionized the treatment of chronic myeloid leukemia (CML) and certain gastrointestinal stromal tumors (GIST).[24][25]

Mechanism of Action

In CML, a chromosomal translocation results in the formation of the Philadelphia chromosome, which produces the Bcr-Abl fusion protein.[26] This protein is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation.[25][26] Imatinib targets the ATP-binding site of the Bcr-Abl kinase domain.[25][27][28] By binding to this site, Imatinib prevents the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins, thereby inhibiting the downstream signaling pathways that lead to cell proliferation and promoting apoptosis in the cancer cells.[27]

Quantitative Data: IC50 Values

The table below shows the IC50 values of Imatinib for various kinases.

| Kinase | IC50 (nM) |

| Bcr-Abl | 25 - 500 |

| c-Kit | 100 |

| PDGFR | 100 |

| Abl | 25 |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 of Imatinib against Abl kinase.

Materials:

-

Recombinant active Abl kinase

-

Kinase substrate (e.g., recombinant CRKL protein)

-

Imatinib stock solution (e.g., 10 mM in DMSO)

-

ATP solution

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)

-

SDS-PAGE gels and Western blotting reagents

-

Primary antibody against the phosphorylated substrate (e.g., anti-phospho-CRKL)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Imatinib Dilutions: Prepare serial dilutions of Imatinib in the kinase reaction buffer to achieve a range of concentrations (e.g., 0.01 nM to 10 µM).[29]

-

Kinase Reaction: In a microcentrifuge tube, combine the recombinant Abl kinase, the kinase substrate, and the Imatinib dilution.

-

Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30 minutes).

-

Terminate Reaction: Stop the reaction by adding SDS-PAGE loading buffer.

-

Western Blot Analysis:

-

Separate the reaction products by SDS-PAGE.[29]

-

Transfer the proteins to a PVDF membrane.[29]

-

Block the membrane and then incubate with the anti-phospho-CRKL primary antibody.[29]

-

Wash and incubate with the HRP-conjugated secondary antibody.[29]

-

Detect the signal using a chemiluminescent substrate.[29]

-

-

Data Analysis: Quantify the band intensities of the phosphorylated substrate. Plot the percentage of inhibition against the Imatinib concentration to calculate the IC50 value.[29]

Sildenafil: A Selective PDE5 Inhibitor

Sildenafil is a pyridine derivative widely used to treat erectile dysfunction and pulmonary arterial hypertension.[30][31] It is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[30][32]

Mechanism of Action

During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP).[32] cGMP induces smooth muscle relaxation in the corpus cavernosum, leading to increased blood flow and an erection.[30] PDE5 is the enzyme responsible for the degradation of cGMP.[30][32] Sildenafil competitively inhibits PDE5, preventing the breakdown of cGMP.[30] This leads to elevated cGMP levels, enhanced smooth muscle relaxation, and a prolonged erection in the presence of sexual stimulation.[30][32]

Quantitative Data: IC50 Values

The following table shows the IC50 values of Sildenafil for various phosphodiesterase isozymes, highlighting its selectivity for PDE5.

| Phosphodiesterase Isozyme | IC50 (nM) |

| PDE1 | 3,500 |

| PDE2 | 22,000 |

| PDE3 | 7,500 |

| PDE4 | 12,000 |

| PDE5 | 3.9 |

| PDE6 | 35 |

Data is illustrative and can vary based on experimental conditions.

Experimental Protocol: Phosphodiesterase Activity Assay

Objective: To measure the inhibitory activity of Sildenafil on PDE5.

Materials:

-

Recombinant human PDE5

-

[3H]-cGMP (radiolabeled substrate)

-

Sildenafil stock solution

-

Assay buffer

-

Snake venom nucleotidase

-

Scintillation cocktail and counter

Procedure:

-

Sildenafil Dilutions: Prepare serial dilutions of Sildenafil in the assay buffer.

-

Assay Reaction: In a reaction tube, combine the recombinant PDE5, the Sildenafil dilution, and the assay buffer.

-

Initiate Reaction: Start the reaction by adding [3H]-cGMP. Incubate at 30°C for a defined period.

-

Terminate Reaction: Stop the reaction by boiling the tubes.

-

Convert to Nucleoside: Add snake venom nucleotidase to convert the [3H]-5'-GMP product to the [3H]-guanosine nucleoside.

-

Separation: Separate the charged, unhydrolyzed [3H]-cGMP from the uncharged [3H]-guanosine using an anion-exchange resin.

-

Quantification: Measure the amount of [3H]-guanosine using a scintillation counter.

-

Data Analysis: Calculate the percentage of PDE5 inhibition for each Sildenafil concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The pyridine ring is a remarkably versatile and valuable scaffold in medicinal chemistry. The examples of Isoniazid, Nifedipine, Imatinib, and Sildenafil demonstrate the diverse therapeutic areas and mechanisms of action that can be addressed through the design and synthesis of pyridine derivatives. From inhibiting essential enzymes in bacteria and cancer cells to modulating ion channels and signaling pathways, pyridine-containing compounds continue to be a rich source of new and effective medicines. The continued exploration of pyridine chemistry will undoubtedly lead to the discovery of novel therapeutic agents for a wide range of diseases.[2][33][34]

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]

- 8. What is the mechanism of Isoniazid? [synapse.patsnap.com]

- 9. Isoniazid | PPT [slideshare.net]

- 10. Isoniazid - Wikipedia [en.wikipedia.org]

- 11. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]

- 12. journals.plos.org [journals.plos.org]

- 13. Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis in Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis in Ethiopia | PLOS One [journals.plos.org]

- 15. Nifedipine - Wikipedia [en.wikipedia.org]

- 16. What is the mechanism of Nifedipine? [synapse.patsnap.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Nifedipine - BioPharma Notes [biopharmanotes.com]

- 19. droracle.ai [droracle.ai]

- 20. Comparison of L-type calcium channel blockade by nifedipine and/or cadmium in guinea pig ventricular myocytes [pubmed.ncbi.nlm.nih.gov]

- 21. Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. frontiersin.org [frontiersin.org]

- 23. The Inhibitory Effects of Ca2+ Channel Blocker Nifedipine on Rat Kv2.1 Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ashpublications.org [ashpublications.org]

- 25. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]

- 26. Bcr-Abl and Imatinib (STI571 or Gleevec) - Proteopedia, life in 3D [proteopedia.org]

- 27. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. benchchem.com [benchchem.com]

- 30. Sildenafil - Wikipedia [en.wikipedia.org]

- 31. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 32. droracle.ai [droracle.ai]

- 33. benthamdirect.com [benthamdirect.com]

- 34. A Review on the Medicinal Importance of Pyridine Derivatives, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

1-(3-Methoxypyridin-4-yl)ethanone safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety data and handling precautions for 1-(3-Methoxypyridin-4-yl)ethanone (CAS No: 83431-02-1). Due to the limited availability of specific toxicological data for this compound, this document emphasizes a precautionary approach to its handling. The guide synthesizes available safety information, outlines general protocols for toxicity testing, and provides a logical framework for risk assessment and control. It is intended to equip researchers, scientists, and drug development professionals with the necessary information to handle this compound safely in a laboratory setting.

Chemical Identification and Physical Properties

This compound is a pyridinone derivative with potential applications in pharmaceutical research and development. A summary of its key identifiers and physical properties is provided in Table 1.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 83431-02-1[1][2][3][4][5][6] |

| Molecular Formula | C8H9NO2[1][2][3][4] |

| Molecular Weight | 151.16 g/mol [3] |

| MDL Number | MFCD18258806[1][2][3][4] |

Note: Detailed physical properties such as melting point, boiling point, and solubility are not consistently reported across publicly available sources. Researchers should determine these properties experimentally as needed.

Hazard Identification and Classification

While comprehensive toxicological studies for this compound are not publicly available, information from supplier safety data sheets (SDS) indicates that the compound should be handled as a potential irritant and harmful substance. The toxicological properties have not been fully investigated.[7]

GHS Hazard Classification (Anticipated):

Based on data for structurally similar compounds and general chemical safety principles, the following GHS classifications should be considered:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | H302 |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | H315 |

| Serious Eye Damage/Eye Irritation | Category 2A (Causes serious eye irritation) | H319 |

| Specific target organ toxicity — Single exposure | Category 3 (May cause respiratory irritation) | H335 |

GHS Pictograms:

The following pictograms are likely to be associated with this compound:

| Pictogram | Hazard |

ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Harmful/Irritant[8] |

Handling Precautions and Personal Protective Equipment (PPE)

Given the unknown toxicological profile, stringent adherence to safety protocols is mandatory.

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[7]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are required.[7]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed frequently.[7]

-

Skin and Body Protection: A lab coat and, if necessary, additional protective clothing should be worn to prevent skin contact.[7]

-

Respiratory Protection: If working outside a fume hood or if dust generation is likely, a NIOSH-approved respirator is recommended.

Hygiene Measures:

-

Avoid inhalation of dust and contact with skin and eyes.[7]

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling the compound.

First Aid Measures

In case of exposure, follow these first aid procedures:

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[7] |

| Eye Contact | Immediately flush eyes with plenty of clean, running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Storage and Disposal

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

-

Keep away from strong oxidizing agents, strong acids, and strong bases.[7]

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols for Hazard Assessment

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

Objective: To determine the acute oral toxicity of a substance.

Methodology:

-

Animal Model: Healthy, young adult rats of a single sex (typically females, as they can be slightly more sensitive).

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.

-

Dosing:

-

A sighting study is performed with a single animal to determine the appropriate starting dose.

-

The main study involves dosing groups of 5 animals in a stepwise manner using fixed doses (e.g., 5, 50, 300, 2000 mg/kg).

-

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (Based on OECD Guideline 439)

Objective: To assess the skin irritation potential of a substance.

Methodology:

-

Test System: A reconstructed human epidermis model (e.g., EpiSkin™, EpiDerm™).

-

Application: The test substance is applied topically to the surface of the skin tissue.

-

Incubation: The treated tissues are incubated for a defined period (e.g., 42 minutes), followed by a post-exposure incubation period (e.g., 42 hours).[9]

-

Viability Assessment: Cell viability is measured using a cell viability assay, such as the MTT assay. The formazan crystals formed are extracted and quantified spectrophotometrically.[9]

-

Classification: The substance is classified as an irritant or non-irritant based on the reduction in cell viability compared to negative controls. A viability of ≤ 50% typically indicates an irritant.[9]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

Objective: To determine the potential for a substance to cause eye irritation or corrosion.

Methodology:

-

Animal Model: Albino rabbits are typically used.

-

Procedure:

-

A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

The test is initially performed on a single animal.

-

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for signs of corneal opacity, iritis, and conjunctival redness and chemosis.

-

Scoring: Lesions are scored using a standardized system (e.g., Draize scale).

-

Classification: The substance is classified based on the severity and reversibility of the observed effects.

Visualized Workflows and Logical Relationships

Safe Handling Workflow for Chemical Powders

Caption: Workflow for the safe handling of chemical powders.

Hazard Assessment and Control Logic

Caption: Logical flow of hazard assessment and control.

Conclusion

This compound is a compound for which detailed public safety and toxicological data are limited. Therefore, it is imperative that researchers and scientists handle this substance with a high degree of caution, assuming it to be harmful and irritant. Adherence to the handling precautions, use of appropriate personal protective equipment, and implementation of robust engineering controls are essential to minimize exposure risk. The generalized experimental protocols provided offer a framework for generating necessary safety data should in-house toxicological assessment be required. By following the principles of hazard assessment and control outlined in this guide, professionals in drug development and research can work with this and other novel compounds in a safe and responsible manner.

References

- 1. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 2. episkin.com [episkin.com]

- 3. 83431-02-1|this compound|BLD Pharm [bldpharm.com]

- 4. appchemical.com [appchemical.com]

- 5. molbase.com [molbase.com]

- 6. This compound , Package: 50mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

- 7. criver.com [criver.com]

- 8. fda.gov [fda.gov]

- 9. sterlab-store.com [sterlab-store.com]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Methoxypyridines